N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3,5-Dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. Key features include:
- Triazoloquinazoline Core: A [1,2,3]triazolo[1,5-a]quinazoline scaffold, which combines a triazole ring fused with a quinazoline system, enabling π-π stacking and hydrogen-bonding interactions.
- Aromatic Amine: A 3,5-dimethylphenyl group at position 5, which may influence steric and electronic properties.
Its design aligns with strategies seen in microtubule-stabilizing agents () and herbicide candidates ().
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16(2)19-9-11-21(12-10-19)34(32,33)26-25-28-24(27-20-14-17(3)13-18(4)15-20)22-7-5-6-8-23(22)31(25)30-29-26/h5-16H,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWAZUDLACIEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl group and the N-(3,5-dimethylphenyl) moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl Groups
Amine Substituents
Key Research Findings
Steric Effects : Bulky substituents (e.g., 2,5-dimethylphenyl in ) reduce solubility but may enhance selectivity for hydrophobic binding pockets .
Synthetic Yields : Amine coupling reactions (e.g., ) typically yield 60–93%, suggesting efficient synthesis routes for the target compound .
Biological Activity
N-(3,5-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused to a quinazoline moiety, along with sulfonamide and aromatic substituents. The presence of the triazole ring is significant as it is commonly associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and quinazoline moieties exhibit significant anticancer properties. For instance, related compounds have shown antiproliferative effects against various cancer cell lines such as breast, colon, and lung cancers. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Triazole B | HCT116 (Colon) | 15.0 | Kinase inhibition |
| Triazole C | A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
| Compound Z | Klebsiella pneumoniae | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Regulation : It can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis is a critical pathway through which antimicrobial activity is realized.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : In vitro studies showed that the compound reduced cell viability by over 50% in MCF-7 cells after 48 hours of treatment.
- Antibacterial Efficacy : A study reported that the compound exhibited a significant reduction in bacterial load in infected mice models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
